![molecular formula C27H25ClN2O3 B2573101 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903849-40-1](/img/structure/B2573101.png)
3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of piperazine derivatives . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step in the synthesis of similar compounds is the aza-Michael addition between a diamine and an in situ generated sulfonium salt .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to its structure. Piperazine derivatives, for example, have been used in a variety of chemical reactions, including cyclization with sulfonium salts and aza-Michael additions .
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, a series of novel chromen-2-one derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Mandala et al., 2013). Another study reported the synthesis of a compound which showed favorable antimicrobial activities, suggesting the possible use of similar compounds in developing new antimicrobial agents (Okasha et al., 2022).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, which share a core structural motif with the compound , have been investigated. These studies aimed to measure the activity of several derivatives, showing that specific compounds express significant scavenger activity at high concentrations, indicating their potential as antioxidants (Stanchev et al., 2009).
Cytotoxic Agents
Research into the development of novel cytotoxic agents has led to the synthesis of chromen-2-one derivatives linked to triazole moieties, showing potent cytotoxic activity against various human cancer cell lines. These findings suggest the utility of chromen-2-one derivatives in cancer treatment (Liu et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted on similar compounds to understand their interactions with biological targets. Such studies can provide insights into the compound's mechanism of action and guide the design of more effective therapeutic agents. For example, molecular docking and quantum chemical calculations have been used to analyze the biological effects of bioactive molecules, indicating their potential in drug discovery processes (Viji et al., 2020).
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of chromen-4-one derivatives, which are crucial for understanding their chemical properties and potential applications. These include investigations into their crystal structures, electrochemical properties, and synthesis methods, laying the groundwork for future applications in various fields (Manolov et al., 2012).
properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c28-21-8-6-20(7-9-21)25-19-33-26-18-23(10-11-24(26)27(25)31)32-17-16-29-12-14-30(15-13-29)22-4-2-1-3-5-22/h1-11,18-19H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGAMOQNMMTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one |
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